Ethyl 2-[(2-oxopropyl)thio]acetate
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Overview
Description
Ethyl 2-[(2-oxopropyl)thio]acetate is an organic compound with the molecular formula C7H12O3S. It is a thioester derivative, characterized by the presence of a thioether linkage and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Future Directions
Ethyl 2-[(2-oxopropyl)thio]acetate is a compound used in scientific research . Its complex structure allows for diverse experiments, making it an essential tool for advancements in chemistry. The future directions of research involving this compound will likely depend on the specific research goals and the results of ongoing studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-oxopropyl)thio]acetate can be synthesized through the reaction of chloroacetone with ethyl thioglycolate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thioether group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters and thioethers.
Scientific Research Applications
Ethyl 2-[(2-oxopropyl)thio]acetate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxopropyl)thio]acetate involves its reactivity with various nucleophiles and electrophiles. The thioether and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, influencing biochemical pathways and reactions .
Comparison with Similar Compounds
Ethyl thioglycolate: Similar in structure but lacks the oxopropyl group.
Chloroacetone: A precursor in the synthesis of ethyl 2-[(2-oxopropyl)thio]acetate.
This compound: Unique due to the presence of both thioether and ester functional groups, making it versatile in various chemical reactions .
Uniqueness: this compound stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2-oxopropylsulfanyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-3-10-7(9)5-11-4-6(2)8/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBLCFNTJOTSJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381242 |
Source
|
Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64878-05-3 |
Source
|
Record name | Ethyl 2-[(2-Oxopropyl)Sulfanyl]Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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